molecular formula C21H21ClN6O2 B2375551 1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898648-05-0

1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B2375551
CAS No.: 898648-05-0
M. Wt: 424.89
InChI Key: AUGYRSCNTPOLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,5-triazine family, characterized by a central triazine ring substituted with a morpholino group, a 3-chlorophenylamino group, and an ethanone-linked phenyl moiety. The morpholino group enhances solubility and bioavailability, while the 3-chlorophenyl substituent introduces steric and electronic effects critical for biological interactions. Its synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride, followed by coupling with amines and purification .

Properties

IUPAC Name

1-[3-[[4-(3-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c1-14(29)15-4-2-6-17(12-15)23-19-25-20(24-18-7-3-5-16(22)13-18)27-21(26-19)28-8-10-30-11-9-28/h2-7,12-13H,8-11H2,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGYRSCNTPOLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, also known by its CAS number 898648-05-0, is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves a multi-step process starting from 2,4,6-trichloro-1,3,5-triazine. Initial nucleophilic substitution reactions with 4-aminoacetophenone and morpholine lead to the formation of various derivatives. The characterization of these compounds is typically performed using techniques such as FTIR and NMR spectroscopy .

Antiproliferative Effects

Research has demonstrated that derivatives containing morpholine and aniline moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a related compound showed an IC50 value of less than 1 µM against MCF-7 breast cancer cells, indicating strong cytotoxic potential .

The following table summarizes the IC50 values for selected compounds related to this class:

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3a)MCF-7<1Induces apoptosis and cell cycle arrest at G2/M
1-(3l)MDA-MB-231Low µMApoptotic pathway activation
1-(3n)HCT-116Low µMCell cycle disruption

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. In MCF-7 cells treated with the compound at a concentration of 2 µM for 48 hours, significant cell cycle arrest at the G2/M phase was observed. Additionally, flow cytometry assays indicated an increase in apoptotic cells from 8.3% in untreated controls to 37.4% in treated cells .

Toxicity Studies

Toxicity assessments using non-tumorigenic HEK-293 cells revealed that while the compound exhibits potent anticancer activity, it maintains a relatively low toxicity profile in normal cells. This characteristic is crucial for its development as a therapeutic agent .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Zebrafish Embryo Model : Toxicity screening in zebrafish embryos showed that derivatives had minimal adverse effects during early developmental stages, supporting their potential for further development .
  • In Vivo Efficacy : Animal studies demonstrated that these compounds could effectively reduce tumor growth in xenograft models, suggesting their applicability in clinical settings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name / ID R1 (Triazine Position 4) R2 (Triazine Position 6) Key Substituents on Phenyl Ring Melting Point (°C) Yield (%)
Target Compound 3-Chlorophenylamino Morpholino Ethanone Not Reported Not Reported
1-(4-((4-((4-Chlorophenyl)amino)...)phenyl)ethanone (4) 4-Chlorophenylamino Chloro Ethanone 258–260 80
(E)-3-(4-Chlorophenyl)-1-(4-...phenyl)prop-2-en-1-one (7e) 2-Hydroxyethylamino Morpholino Chlorophenyl-propenone 200–205 92
1-(4-((4-((2-Hydroxyethyl)amino)...)phenyl)ethanone (5) 2-Hydroxyethylamino Morpholino Ethanone 191–193 76
3-(4-Chlorophenyl)-...prop-2-en-1-one (ACP) Nitrophenylamino Acetylphenoxy Dichlorophenyl-propenone Not Reported Not Reported
Key Observations:
  • Positional Isomerism : The target compound’s 3-chlorophenyl group (meta-substitution) contrasts with the para-chlorophenyl in Compound 3. This difference may alter steric hindrance and electronic interactions in biological systems .
  • Solubility Modifiers: The 2-hydroxyethylamino group in Compound 5 increases hydrophilicity compared to the morpholino group, as evidenced by its lower melting point (191–193°C vs. 258–260°C for Compound 4) .

Preparation Methods

Structure and Basic Properties

Chemical Structure

1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone contains a 1,3,5-triazine core with three key substituents: a morpholino group, a 3-chlorophenyl amino group, and a 3-acetylphenyl amino group. The compound belongs to the class of disubstituted amino-1,3,5-triazines with a morpholine ring as the third substituent.

Physical Properties

The compound typically appears as a crystalline solid with moderate solubility in common organic solvents like acetone, dichloromethane, and dimethylformamide. The estimated molecular weight is 424.9 g/mol with a molecular formula of C21H22ClN6O2.

General Synthetic Approaches for 1,3,5-Triazine Derivatives

Nucleophilic Substitution of Cyanuric Chloride

The most common approach for preparing substituted 1,3,5-triazines involves sequential nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This starting material offers excellent reactivity for stepwise substitution due to the decreasing reactivity of each chlorine atom after each substitution. The first substitution typically occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures (60-100°C).

Palladium-Catalyzed Coupling Reactions

For introducing aryl groups, palladium-catalyzed coupling reactions such as Suzuki coupling have proven effective. This approach allows the introduction of complex aromatic moieties onto the triazine scaffold.

Direct Condensation Methods

In some cases, direct condensation of appropriate precursors can form the triazine ring system, although this is less common for highly substituted triazines like our target compound.

Specific Preparation Methods for 1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Method 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

Based on similar syntheses reported for related compounds, the most feasible route involves sequential substitution of cyanuric chloride:

Step 1: Mono-substitution with 3-chloroaniline

Cyanuric chloride is treated with 3-chloroaniline in acetone at 0-5°C using sodium bicarbonate or potassium carbonate as a base to scavenge the released HCl. This step results in 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine.

Step 2: Introduction of morpholine group

The mono-substituted product is reacted with morpholine in acetone at room temperature (25-30°C) using a base such as sodium hydroxide or potassium carbonate, yielding 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine.

Step 3: Final substitution with 3-aminoacetophenone

The di-substituted intermediate is reacted with 1-(3-aminophenyl)ethanone (3-aminoacetophenone) in a suitable solvent like dioxane or N,N-dimethylformamide at elevated temperature (60-80°C) for 6-12 hours, resulting in the target compound.

Method 2: Suzuki Coupling Approach

This alternative method uses palladium-catalyzed coupling to introduce the 3-acetylphenyl group:

Preparation of di-substituted chlorotriazine

4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine is prepared as described in Method 1.

Suzuki coupling

The chlorotriazine intermediate is coupled with 3-acetylphenylboronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of a base (Na2CO3) and a solvent mixture (THF/water or dimethoxyethane). The reaction typically proceeds at 80-100°C for 24-48 hours.

Method 3: Via Hydrazine Intermediates

This approach involves the formation of hydrazine intermediates as described for related compounds:

Preparation of hydrazine derivative

4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine is treated with hydrazine hydrate in acetone with sodium hydroxide as base.

Conversion to acetophenone derivative

The hydrazine intermediate is then reacted with a suitable acetophenone derivative to yield the target compound.

Detailed Procedure for the Recommended Synthesis

Materials and Reagents

Table 1: Key Reagents for Synthesis

Reagent Formula Purity Function
Cyanuric chloride C3N3Cl3 >98% Starting material
3-Chloroaniline C6H6ClN >98% First substituent
Morpholine C4H9NO >99% Second substituent
1-(3-Aminophenyl)ethanone C8H9NO >97% Third substituent
Acetone C3H6O Anhydrous Solvent for steps 1-2
N,N-Dimethylformamide C3H7NO Anhydrous Solvent for step 3
Sodium bicarbonate NaHCO3 >99% Base for step 1
Sodium hydroxide NaOH >97% Base for steps 2-3

Step-by-Step Synthesis Procedure

Synthesis of 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine
  • A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with acetone (100 mL) and cyanuric chloride (18.4 g, 0.1 mol).
  • The mixture is cooled to 0-5°C in an ice bath.
  • A solution of 3-chloroaniline (12.8 g, 0.1 mol) in acetone (50 mL) is added dropwise over 30 minutes.
  • Sodium bicarbonate (8.4 g, 0.1 mol) is added in portions to neutralize the released HCl.
  • The reaction is monitored by TLC until completion (approximately 3-4 hours).
  • The mixture is poured into ice-cold water (500 mL), and the precipitate is collected by filtration.
  • The crude product is recrystallized from ethanol to yield 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine.
Synthesis of 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine
  • A round-bottom flask is charged with 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine (28.8 g, 0.1 mol) and acetone (150 mL).
  • Morpholine (8.7 g, 0.1 mol) is added dropwise at room temperature.
  • Sodium hydroxide solution (4.0 g in 50 mL water, 0.1 mol) is added slowly to neutralize the released HCl.
  • The reaction is stirred at room temperature for 6-8 hours and monitored by TLC.
  • The reaction mixture is poured into cold water (500 mL) to precipitate the product.
  • The precipitate is filtered, washed with water, and dried to obtain 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine.
Synthesis of 1-(3-((4-((3-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
  • A round-bottom flask fitted with a reflux condenser is charged with 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine (33.7 g, 0.1 mol) and N,N-dimethylformamide (150 mL).
  • 1-(3-Aminophenyl)ethanone (13.5 g, 0.1 mol) is added, followed by sodium hydroxide (4.0 g, 0.1 mol).
  • The reaction mixture is heated at 70-80°C for 10-12 hours.
  • The completion of the reaction is monitored by TLC (ethyl acetate:hexane, 1:1).
  • The reaction mixture is cooled and poured into ice-cold water (500 mL).
  • The precipitate is collected by filtration, washed with water, and dried.
  • The crude product is purified by column chromatography using ethyl acetate:hexane (7:3) as eluent to yield 1-(3-((4-((3-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone.

Comparison of Preparation Methods

Table 2: Comparison of Different Synthetic Approaches

Method Advantages Disadvantages Typical Yield Reaction Conditions
Sequential nucleophilic substitution Simple reagents, well-established methodology Multiple purification steps, moderate yields 65-75% 0-80°C, 16-24h total
Suzuki coupling approach Direct introduction of acetylphenyl group, fewer steps Requires expensive palladium catalyst, sensitive to moisture 60-70% 80-100°C, 24-48h
Via hydrazine intermediates Potentially higher purity More complex intermediates, additional steps 55-65% 45-70°C, 20-30h total

Challenges and Considerations in Synthesis

Reactivity Control

The sequential nucleophilic substitution of cyanuric chloride requires careful temperature control to achieve selectivity. Each chlorine atom shows decreasing reactivity, allowing for stepwise substitution at different temperatures.

Purification Challenges

Separation of mono-, di-, and tri-substituted products may present challenges, particularly when similar substituents are used. Column chromatography with appropriate solvent systems is typically required for efficient purification.

Solubility Issues

The increasing molecular complexity with each substitution can lead to solubility issues. Careful selection of solvents for both reaction and purification steps is crucial for success.

Yield Optimization

Yields can be improved by optimizing reaction conditions including solvent, base, temperature, and reaction time for each step. The use of catalysts or microwave irradiation can also enhance reaction efficiency for certain steps.

Applications and Significance

Pharmaceutical Applications

Compounds with similar structures have shown potential as:

  • Anticancer agents: Related 1,3,5-triazine derivatives have demonstrated cytotoxicity against various cancer cell lines including SW620, A549, HeLa, and MCF-7.
  • Enzyme inhibitors: Some triazine derivatives act as modulators of the human thymidylate synthase enzyme.
  • PI3K/mTOR pathway inhibitors: Similar compounds have emerged as key targets in contemporary anticancer therapy research.

Material Science Applications

The rigid triazine core with peripheral functionalization makes such compounds interesting for:

  • Dye and pigment development
  • Organic electronics
  • Supramolecular chemistry

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of PI3K or mTOR kinases (triazines are known kinase inhibitors, ) .
  • MD simulations : Assess binding stability over 100-ns trajectories. Validate with kinase inhibition assays (e.g., ADP-Glo™, ) .
  • Free energy calculations : MM/GBSA to rank binding poses. Cross-reference with crystallographic data (if available) for accuracy.

What experimental designs are appropriate for assessing the environmental stability and ecotoxicological risks of this compound?

Q. Advanced Research Focus

  • Degradation studies : Hydrolytic stability under varying pH ( suggests abiotic transformation analysis) .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify degradation products via LC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to evaluate EC50_{50}. emphasizes compartmental fate analysis (water, soil) .

How should researchers design a high-throughput screening (HTS) protocol to identify synergistic combinations of this compound with other anticancer agents?

Q. Advanced Research Focus

  • Combinatorial libraries : Pair with FDA-approved kinase inhibitors (e.g., imatinib) in 96-well plates.
  • Synergy metrics : Calculate combination index (CI) using Chou-Talalay method.
  • Endpoint assays : Use ATP-based viability assays () or caspase-3/7 activation for apoptosis .
  • Data normalization : Include positive (staurosporine) and negative (DMSO) controls.

What are the challenges in scaling up the synthesis of this compound from milligram to gram scale, and how can they be mitigated?

Q. Basic Research Focus

  • Reaction homogeneity : Transition from batch to flow chemistry ( uses microwave-assisted synthesis, which is scalable) .
  • Purification : Replace column chromatography with recrystallization ( achieved 68–83% yields via filtration) .
  • Byproduct management : Monitor intermediates via inline FTIR or PAT (Process Analytical Technology).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.